3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar inhibitory properties against enzymes.
Naphthylsulfonamides: Compounds with a naphthyl group instead of the 2,4-dimethylphenyl group.
Benzhydrylindole-substituted benzoic acids: Known for their potent enzyme inhibitory activities.
Uniqueness
3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethylphenyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-14(11(2)8-10)16-21(19,20)13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDBGHYWJNKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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